molecular formula C16H13ClO3 B12703923 alpha-(4-Chlorophenyl)-7-methoxy-2-benzofuranmethanol CAS No. 82158-37-0

alpha-(4-Chlorophenyl)-7-methoxy-2-benzofuranmethanol

Cat. No.: B12703923
CAS No.: 82158-37-0
M. Wt: 288.72 g/mol
InChI Key: BZOIBOMFRASZLR-UHFFFAOYSA-N
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Description

Alpha-(4-Chlorophenyl)-7-methoxy-2-benzofuranmethanol is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a benzofuran ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chlorophenyl)-7-methoxy-2-benzofuranmethanol typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through cyclization reactions, followed by the introduction of the chlorophenyl and methoxy groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chlorophenyl)-7-methoxy-2-benzofuranmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.

Scientific Research Applications

Alpha-(4-Chlorophenyl)-7-methoxy-2-benzofuranmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(4-Chlorophenyl)-7-methoxy-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Pyrrolidinohexiophenone: A synthetic stimulant with a similar structural framework.

    4-Chloro-alpha-methylphenylacetic acid: Another compound with a chlorophenyl group, used in organic synthesis and pharmaceuticals.

Uniqueness

Alpha-(4-Chlorophenyl)-7-methoxy-2-benzofuranmethanol is unique due to its specific combination of functional groups and the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

82158-37-0

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

(4-chlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C16H13ClO3/c1-19-13-4-2-3-11-9-14(20-16(11)13)15(18)10-5-7-12(17)8-6-10/h2-9,15,18H,1H3

InChI Key

BZOIBOMFRASZLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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